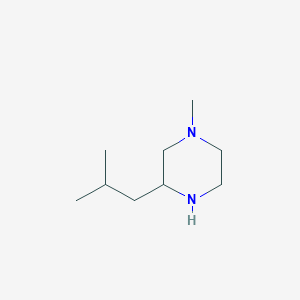

3-イソブチル-1-メチルピペラジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

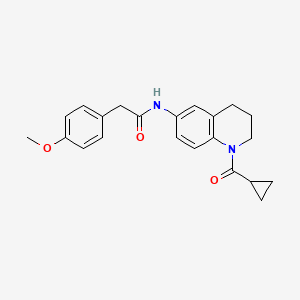

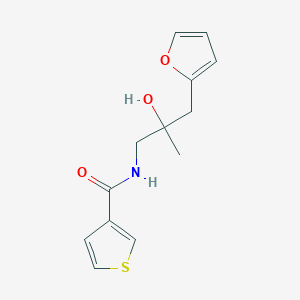

3-Isobutyl-1-methylpiperazine, also known as 2-(1-methylpropyl)piperazine or 2-isobutyl-1-methylpiperazine, is a cyclic organic compound .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 3-Isobutyl-1-methylpiperazine, involves several methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . In a study, the 2,5-dicarbonyl-3-isobutyl-piperazine (DCIP), which is proposed as the key intermediate of 3-isobutyl-2-methoxypyrazine (IBMP) biosynthesis, was incorporated into Cabernet Sauvignon clusters in situ using a soaking method .Molecular Structure Analysis

The molecular formula of 3-Isobutyl-1-methylpiperazine is C9H20N2. The molecular weight is 156.273. The structure of a similar compound, 1-Methylpiperazine, is available as a 2d Mol file or as a computed 3d SD file .Physical and Chemical Properties Analysis

3-Isobutyl-1-methylpiperazine is a colorless liquid with a distinct amine-like odor . The molecular weight is 156.273. A similar compound, 1-Methylpiperazine, has a melting point of -18°C and a boiling point range of 150-152°C .科学的研究の応用

ピペラジン含有薬物の合成アプローチ

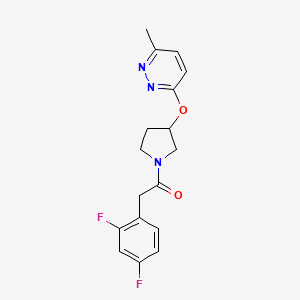

ピペラジン部分、3-イソブチル-1-メチルピペラジンを含む、はしばしば薬物または生物活性分子に見られます . この広範な存在は、分子内の位置や治療クラスに応じて異なる役割を果たすためです . それはまた、ピペラジンベースのシンソンの化学反応性にも依存し、それは分子への挿入を容易にします .

キナーゼ阻害剤

3-イソブチル-1-メチルピペラジンは、キナーゼ阻害剤の合成に使用されます . キナーゼ阻害剤は、細胞の成長と分裂に関与するキナーゼと呼ばれる特定のタンパク質を阻害するタイプの薬物です .

受容体モジュレーター

3-イソブチル-1-メチルピペラジンは、受容体モジュレーターの合成にも使用されます . 受容体モジュレーターとは、身体の細胞内の受容体をブロックまたは刺激できる物質です .

3-イソブチル-2-メトキシピラジンの生合成

3-イソブチル-2-メトキシピラジン(IBMP)生合成の鍵となる中間体として提案されている2,5-ジカルボニル-3-イソブチル-ピペラジン(DCIP)は、浸漬法を使用してカベルネソーヴィニヨン房にインサイチューで組み込まれました . ブドウのIBMP濃度とベリー皮中のVvOMTsの発現パターンを2年間連続して監視しました .

ワイン用ブドウの研究

ブドウにおける3-アルキル-2-メトキシピラジン(MPs)の代謝経路は、最終段階を除いてほとんど不明です . 本研究では、3-イソブチル-2-メトキシピラジン(IBMP)生合成の鍵となる中間体として提案されている2,5-ジカルボニル-3-イソブチル-ピペラジン(DCIP)は、浸漬法を使用してカベルネソーヴィニヨン房にインサイチューで組み込まれました .

物理化学的性質への影響

3-イソブチル-1-メチルピペラジンを含むピペラジン部分は、最終分子の物理化学的性質への影響が有用です . それはまた、その構造的および立体配座的特徴、および合成化学における扱いやすさのために有用です .

作用機序

Target of Action

It is known that piperazine compounds generally act by paralyzing parasites, which allows the host body to easily expel the invasive organism . The neuromuscular effects are thought to be caused by blocking acetylcholine at the myoneural junction .

Mode of Action

Piperazine compounds, in general, are known to paralyze parasites, which is thought to be caused by blocking acetylcholine at the myoneural junction . This interaction with its targets results in the paralysis of the parasites, allowing the host body to easily expel them .

Biochemical Pathways

It is known that the inhibition of the pi 3-kinase pathway disrupts the unfolded protein response and reduces sensitivity to er stress-dependent apoptosis .

Pharmacokinetics

It is known that the clinical development of new drugs may require dedicated drug-drug interaction (ddi) studies, such as to evaluate the effect of cytochrome p450 3a induction on the pharmacokinetics of investigational drugs .

Result of Action

It is known that piperazine compounds, in general, act by paralyzing parasites, which allows the host body to easily expel the invasive organism .

Action Environment

It is known that the corap list includes substances that could pose a risk to human health or the environment and whose (potentially hazardous) properties are to be evaluated by the member states in the next three years .

将来の方向性

The production of piperazine derivatives like 3-Isobutyl-1-methylpiperazine has potential applications in various fields. Genetic and metabolic engineering approaches have been carried out to improve the production of similar compounds . Further modifications in the existing pathways could lead to improvement in the production of 3-Isobutyl-1-methylpiperazine .

生化学分析

Biochemical Properties

It is known that piperazine derivatives can interact with various enzymes and proteins

Cellular Effects

Some studies suggest that piperazine derivatives can influence cell function

Molecular Mechanism

The molecular mechanism of action of 3-Isobutyl-1-methylpiperazine is not well-defined. It is known that some piperazine derivatives can exert their effects at the molecular level through binding interactions with biomolecules and changes in gene expression

特性

IUPAC Name |

1-methyl-3-(2-methylpropyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)6-9-7-11(3)5-4-10-9/h8-10H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYCNJCWZDPJKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCN1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248907-88-1 |

Source

|

| Record name | 3-isobutyl-1-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Propan-2-yl)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B2385378.png)

![10-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2385381.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2385383.png)

![N-(5-chloro-2-methoxyphenyl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2385386.png)

![1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B2385388.png)

![3,5-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B2385393.png)

![6-ethyl 3-methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2385394.png)

![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2385395.png)